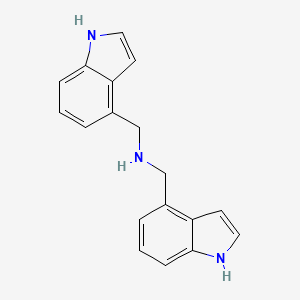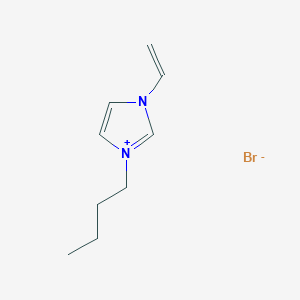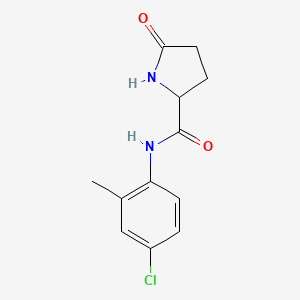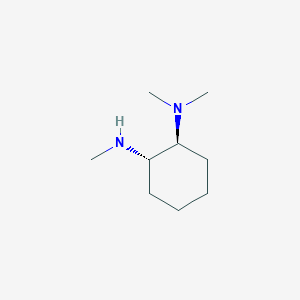
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine, also known as DOI, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It has been found to have a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. DOI has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine acts as a partial agonist at the serotonin 2A receptor, which is a G protein-coupled receptor located in the brain. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of the drug. This compound has also been found to have affinity for other serotonin receptors, including 2B and 2C.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including changes in perception, mood, and cognition. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is associated with reward and pleasure. This compound also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine in scientific research is that it produces a range of effects that are similar to those of other hallucinogenic drugs, making it a useful tool for studying the mechanisms underlying these effects. However, this compound is also associated with a range of potential side effects, including anxiety, paranoia, and hallucinations, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine. One area of interest is the role of the serotonin 2A receptor in the regulation of mood and emotion, and the potential use of this compound as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the serotonin 2A receptor, based on the structure of this compound and other related compounds. Finally, there is a need for further research on the potential long-term effects of this compound use, particularly in the context of recreational drug use.
Synthesemethoden
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 4-bromo-2,5-dimethoxyphenethylamine with indole-4-carboxaldehyde, followed by reduction with sodium borohydride. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine has been used in scientific research to study the function of the serotonin 2A receptor in the brain. It has been found to produce hallucinogenic effects similar to those of other psychedelic drugs such as LSD and psilocybin. This compound has also been used to study the role of the serotonin 2A receptor in the regulation of mood, cognition, and perception.
Eigenschaften
IUPAC Name |
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-13(15-7-9-20-17(15)5-1)11-19-12-14-4-2-6-18-16(14)8-10-21-18/h1-10,19-21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVOGWNZGCCJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)

![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)




![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)




